

# Unveiling Y16524: A Technical Guide to a Novel PRMT5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Y16524**, also known as BMS-986504 or MRTX1719, is an investigational, orally administered, selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This document provides a comprehensive technical overview of **Y16524**, including its mechanism of action, preclinical and clinical data, and experimental protocols, designed for professionals in the field of oncology and drug development.

### **Core Mechanism of Action**

Y16524 exhibits a unique, MTA-cooperative mechanism of action. In cancer cells with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates. This accumulation facilitates the binding of Y16524 to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5's enzymatic activity. This targeted approach spares normal tissues where MTA levels are low, exploiting a synthetic lethal relationship between MTAP deletion and PRMT5 inhibition.[1] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on various protein substrates, playing a key role in cellular processes such as gene transcription, RNA splicing, and cell cycle regulation. By inhibiting PRMT5, Y16524 disrupts these essential functions in cancer cells, ultimately leading to cell death.

## **Signaling Pathway**



The signaling pathway targeted by **Y16524** is centered on the inhibition of the PRMT5-MTA complex in MTAP-deleted cancer cells.





Click to download full resolution via product page

Caption: Y16524 selectively inhibits the PRMT5-MTA complex in MTAP-deleted cancer cells.

## **Quantitative Data Summary**

Clinical trial data for **Y16524** has demonstrated promising antitumor activity in patients with advanced solid tumors harboring homozygous MTAP deletions. The following tables summarize key quantitative data from the Phase 1 CA240-0007 trial in non-small cell lung cancer (NSCLC) patients.

| Efficacy Endpoint           | Value       | Patient Cohort                             |
|-----------------------------|-------------|--------------------------------------------|
| Overall Response Rate (ORR) | 29%         | Clinically evaluable NSCLC patients (n=35) |
| Disease Control Rate (DCR)  | 80%         | Clinically evaluable NSCLC patients (n=35) |
| Median Duration of Response | 10.5 months | Responding NSCLC patients                  |
| Median Time to Response     | 4.3 months  | Responding NSCLC patients                  |

Data presented at the International Association for the Study of Lung Cancer 2025 World Conference on Lung Cancer.[2]

| Patient Subgroup (NSCLC) | Response Rate |
|--------------------------|---------------|
| EGFR-positive            | 4 out of 7    |
| ALK-positive             | 2 out of 4    |
| Squamous histology       | 1 out of 3    |

Data presented at the International Association for the Study of Lung Cancer 2025 World Conference on Lung Cancer.[2]

## **Key Experimental Protocols**



Detailed experimental protocols for the clinical trials involving **Y16524** (BMS-986504) are outlined in the respective clinical trial registrations. A general workflow for patient participation in these trials is as follows:



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. healthscout.app [healthscout.app]
- 2. BMS-986504 Demonstrates Durable Responses in MTAP-Deleted NSCLC, Including EGFR and ALK-Positive Tumors | IASLC [iaslc.org]
- To cite this document: BenchChem. [Unveiling Y16524: A Technical Guide to a Novel PRMT5 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581794#what-is-y16524]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com